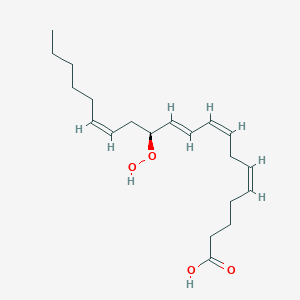

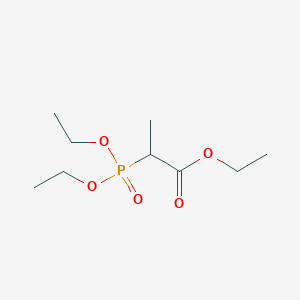

Diethyl malonate-1,3-13C2

概要

説明

Synthesis Analysis

The synthesis of diethyl malonate-1,3-13C2 and its derivatives involves several key methods. One approach utilizes phase transfer catalysis and cobalt carbonyl complexes, which exhibit higher yield, lower cost, and environmental benignancy compared to traditional methods (Song Wei-hong, 2004)[https://consensus.app/papers/progress-synthesis-diethyl-malonate-weihong/cd06b2629890597ca159e86fa175a4d9/?utm_source=chatgpt]. Another method described the synthesis of a triply 13C labeled molecule, diethyl 1-[(13C)methyl]-3-Phenyl(1,3-13C2)bicyclo[1.1.0]butane-exo,exo-2,4-dicarboxylate, showcasing the use of 13CO2 without a high vacuum line for efficient yields (M. Pomerantz & R. Fink, 1979)[https://consensus.app/papers/synthesis-diethyl-pomerantz/7a94630ffa705c529cfe93c9ace6f530/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives has been extensively analyzed through methods like X-ray diffraction, demonstrating the intricate hydrogen bonding and supramolecular architecture which significantly influence their physical and chemical properties. For instance, hydrogen bonding due to regioisomerism affects the supramolecular architecture of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates, stabilizing their molecular packing (A. Ilangovan, P. Venkatesan, & R. Ganesh Kumar, 2013)[https://consensus.app/papers/hydrogen-bonding-regioisomerism-effect-architecture-ilangovan/22c29e664f665065b44091c1cfc4b5cc/?utm_source=chatgpt].

Chemical Reactions and Properties

Diethyl malonate-1,3-13C2 participates in various chemical reactions, serving as a precursor for the synthesis of complex molecules. Its reactivity includes Knoevenagel condensation reactions, cycloadditions, and nucleophilic substitutions. For example, a study demonstrated the controlled selective synthesis of β,γ-unsaturated enones and α-pyrones through the K2CO3-catalyzed 1,4-addition reaction of diethyl malonate with 1,2-allenic ketones (Shengming Ma, Shichao Yu, & Shao-Jie Yin, 2003)[https://consensus.app/papers/studies-k2co3catalyzed-14addition-12allenic-ketones-ma/d63f6252dcef51ac8902f57cea708b9c/?utm_source=chatgpt].

科学的研究の応用

Synthesis of Radiolabeled Compounds : Diethyl [13C3]malonate has been used in the preparation of radiolabeled compounds such as [13C3]Sch 727965, a potentially significant compound in medical imaging and drug development, with an overall yield of 21.8% and a radiochemical yield of 11.1% (Lavey et al., 2011).

Synthesis of Heterocyclic Systems : It's used to create reactive intermediates like diethyl 2-(1-phenyl-2-(phenylsulfonyl)ethylidene)malonate 3, which can be transformed into various heterocyclic sulfone systems, indicating its potential in diverse fields (Elkholy, 2008).

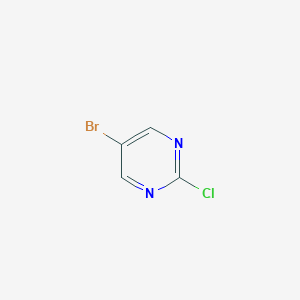

Small Molecule Anticancer Drugs : It serves as an important intermediate in the synthesis of anticancer drugs. For instance, diethyl 2-(2-chloronicotinoyl)malonate, a key intermediate in this domain, can be synthesized with a total yield of 83.3% (Xiong et al., 2018).

Industrial Applications : The compound is involved in the development of environmentally benign synthesis methods for diethyl malonate, which is a key intermediate in pharmaceutical, colorants, and spicery production (Wei-hong, 2004).

Improved Synthesis Techniques : Research has focused on optimizing the synthesis process of carbonyl diethyl malonate using diethyl malonate to achieve high recovery ratios, high yields, and low costs for industrial-scale production (Gui et al., 2011).

Exciplex Formation in Polymer Matrix : Diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylamino-benzyl)malonate exhibits intermolecular exciplex formation in a polymer matrix, enhancing interaction between chromophores in a solid matrix (Yuan et al., 1989).

Cyclocondensation Agents : Malonates can act as reagents for cyclocondensation reactions to produce six-membered heterocycles, which is valuable for developing new cyclocondensation agents (Stadlbauer et al., 2001).

Polymerization Initiators : The compound is used in the room-temperature polymerization of methyl methacrylate, achieving high polymerization yields (>90%) at moderate concentration ratios (Bıçak & Özeroğlu, 2001).

Safety And Hazards

Diethyl malonate-1,3-13C2 is classified as a combustible liquid (H227) . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, use CO2, dry chemical, or foam for extinction .

将来の方向性

特性

IUPAC Name |

diethyl (1,3-13C2)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-AKZCFXPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)C[13C](=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480028 | |

| Record name | Diethyl malonate-1,3-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl malonate-1,3-13C2 | |

CAS RN |

77386-82-4 | |

| Record name | Diethyl malonate-1,3-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)

![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)